REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:16][CH2:17][CH3:18])[C:5](=[O:15])[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)[CH2:2][CH3:3]>C(O)C.[Pd]>[CH2:16]([N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:15])[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)[CH2:17][CH3:18]
|
Name
|
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)CCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogenated at 50° C.
|
Type
|
FILTRATION
|
Details
|
After filtration, evaporation of the ethanol solution, and recrystallization of the residue (34.1 gm) from ether, 26.7 gm of p-aminobenzoic acid dipropylamide with a melting point of 78°-79° C.
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
C(CC)N(C(C1=CC=C(C=C1)N)=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |